molecular formula C13H19NO2 B14374876 3-(4-Butoxyphenyl)propanamide CAS No. 89790-08-9

3-(4-Butoxyphenyl)propanamide

Cat. No.: B14374876
CAS No.: 89790-08-9
M. Wt: 221.29 g/mol
InChI Key: LIHHBLWXSGBBGW-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)propanamide is an organic compound with the molecular formula C13H19NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (NH2). This compound is notable for its butoxyphenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)propanamide typically involves the reaction of 4-butoxybenzaldehyde with propionamide under specific conditions. One common method is the condensation reaction between 4-butoxybenzaldehyde and propionamide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as recrystallization and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Butoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with the formula C3H7NO.

    3-(4-Hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a butoxy group.

Uniqueness

3-(4-Butoxyphenyl)propanamide is unique due to its butoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89790-08-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(4-butoxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-5,7-8H,2-3,6,9-10H2,1H3,(H2,14,15)

InChI Key

LIHHBLWXSGBBGW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC(=O)N

Origin of Product

United States

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